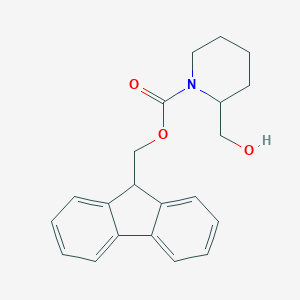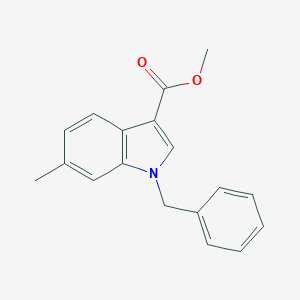
Methyl 1-benzyl-6-methylindole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-benzyl-6-methylindole-3-carboxylate is a chemical compound that is widely used in scientific research. It is a highly potent and selective agonist for the G protein-coupled receptor GPR119. This receptor is involved in the regulation of glucose homeostasis and lipid metabolism, making it a promising target for the development of new drugs for the treatment of type 2 diabetes and obesity.
Mechanism of Action
Methyl 1-benzyl-6-methylindole-3-carboxylate acts as a selective agonist for GPR119, activating the receptor and triggering downstream signaling pathways. This leads to the release of insulin and GLP-1, which help to regulate glucose homeostasis and lipid metabolism.
Biochemical and Physiological Effects
Methyl 1-benzyl-6-methylindole-3-carboxylate has been shown to have several biochemical and physiological effects. It stimulates insulin secretion from pancreatic beta cells, improves glucose tolerance, and enhances GLP-1 secretion from intestinal cells. It also increases the uptake of glucose and fatty acids in skeletal muscle and adipose tissue, leading to improved lipid metabolism.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Methyl 1-benzyl-6-methylindole-3-carboxylate in lab experiments is its high potency and selectivity for GPR119. This allows for precise and accurate measurements of the receptor's activity. However, one limitation is its relatively high cost compared to other compounds used in similar experiments.
Future Directions
There are several future directions for the use of Methyl 1-benzyl-6-methylindole-3-carboxylate in scientific research. One area of interest is the development of new drugs that target GPR119 for the treatment of type 2 diabetes and obesity. Another area of interest is the study of the molecular mechanisms underlying the receptor's activity and the downstream signaling pathways involved. Additionally, the use of Methyl 1-benzyl-6-methylindole-3-carboxylate in combination with other compounds may lead to the development of more effective treatments for metabolic disorders.
Synthesis Methods
The synthesis of Methyl 1-benzyl-6-methylindole-3-carboxylate involves several steps, including the reaction of 2-methylindole with benzyl bromide, followed by the reaction of the resulting benzylindole with methyl chloroformate. The final step involves the reaction of the resulting benzyl 6-methylindole-3-carboxylate with sodium hydride and methyl iodide.
Scientific Research Applications
Methyl 1-benzyl-6-methylindole-3-carboxylate has been extensively used in scientific research to study the role of GPR119 in glucose homeostasis and lipid metabolism. It has been shown to stimulate insulin secretion and improve glucose tolerance in animal models of type 2 diabetes. It has also been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), a hormone that regulates glucose homeostasis and appetite.
properties
CAS RN |
163083-64-5 |
|---|---|
Product Name |
Methyl 1-benzyl-6-methylindole-3-carboxylate |
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
methyl 1-benzyl-6-methylindole-3-carboxylate |
InChI |
InChI=1S/C18H17NO2/c1-13-8-9-15-16(18(20)21-2)12-19(17(15)10-13)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3 |
InChI Key |
ZHXHSEHDXKKPCG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=CN2CC3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



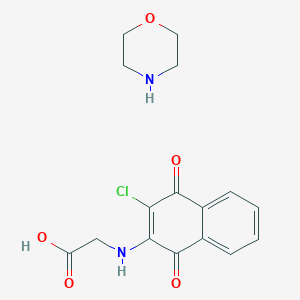
![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)
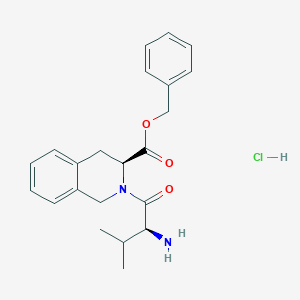
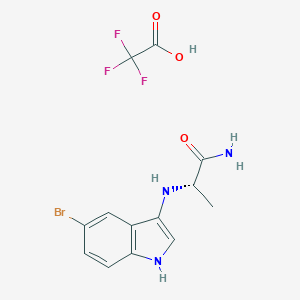
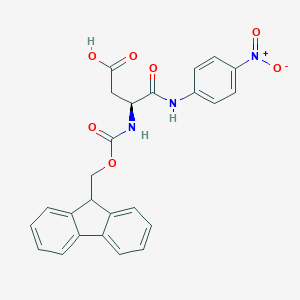
![4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B70477.png)

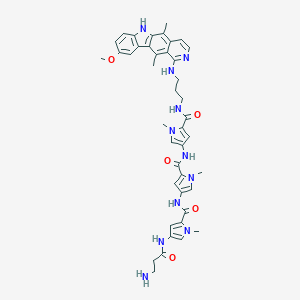
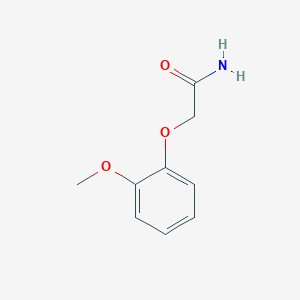
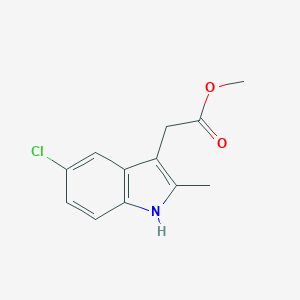
![(1S,2R,3S,6S,7R)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B70496.png)
![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B70497.png)
